4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with a 4-methylphenyl group and at the 5-position with a thiophen-2-yl moiety. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in medicinal chemistry (e.g., as a precursor for Schiff bases or metal complexes) and materials science (e.g., corrosion inhibition) .
Properties
IUPAC Name |
4-(4-methylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-4-6-10(7-5-9)16-12(14-15-13(16)17)11-3-2-8-18-11/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHLUIVFLDIUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to promote cyclization, forming the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The triazole ring can interact with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents (4-, 5-positions) | Melting Point (°C) | Yield (%) | Key Applications | Evidence ID |
|---|---|---|---|---|---|
| 4-(4-Methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 4-methylphenyl, thiophen-2-yl | Not reported | Not reported | Corrosion inhibition, medicinal chemistry precursor | [19], [20] |
| 4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (YK097649) | 4-methoxyphenyl, thiophen-2-yl | Not reported | 95% purity | Research chemical (commercially available) | [18] |
| 4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 4-chlorophenyl, 4-methylphenyl | Not reported | Not reported | Antimicrobial studies | [19] |
| 4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | 2-methoxyphenyl, thiophen-2-yl | Not reported | Not reported | Synthetic intermediate | [18] |
| 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | 4-nitrophenyl, Schiff base | Not reported | 73–81% | Antimicrobial, anticancer agents | [5], [6] |
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and chloro/nitro (electron-withdrawing) substituents influence electronic properties.
- Thiophene vs. Phenyl Moieties: Thiophene-containing compounds (e.g., and target compound) exhibit unique electronic properties due to sulfur’s polarizability, which can enhance interactions in biological systems or materials .
Commercial Availability
- Research Chemicals: The 4-(2-methoxyphenyl) analog (YK097649) is sold at 95% purity (1g: ¥1383), indicating demand for triazole-thiols in academic research .
- Specialized Derivatives: Santa Cruz Biotechnology offers the 4-(4-chlorophenyl)-5-(4-methylphenyl) analog (1g: $325), suggesting its utility in targeted biological studies .
Biological Activity
4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 496787-40-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as antimicrobial, antifungal, and anticancer research.
Synthesis
The synthesis of this compound typically involves cyclization reactions between 4-methylbenzohydrazide and thiophene-2-carboxylic acid using dehydrating agents like phosphorus oxychloride (POCl3). The reaction conditions are crucial for optimizing yield and purity, often requiring controlled temperature and pressure settings .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting that it may inhibit the growth of pathogens by disrupting essential cellular processes .
Anticancer Activity
The compound has shown significant cytotoxic effects against several cancer cell lines. In particular, it was found to be more effective against melanoma cells compared to others like breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells. The mechanism of action appears to involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Melanoma (IGR39) | 12.5 | High |
| Breast Cancer (MDA-MB-231) | 25.0 | Moderate |
| Pancreatic Carcinoma (Panc-1) | 30.0 | Low |
The biological activity of the compound is primarily attributed to its ability to interact with metal ions and inhibit enzyme activity. The triazole ring's electron-rich nature allows it to form complexes with metal ions crucial for various biochemical pathways in pathogens and cancer cells .
Comparative Analysis with Similar Compounds
Compared to other triazole derivatives, such as 4-(4-methylphenyl)-5-(phenyl)-4H-1,2,4-triazole-3-thiol and 4-(4-methylphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, the presence of the thiophene ring in our compound enhances its biological activity due to unique electronic properties. This structural difference is believed to contribute to its superior reactivity and interaction with biological targets .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-(4-methylphenyl)-5-(thiophen-2-yl)-triazole | High | High |
| 4-(4-methylphenyl)-5-(phenyl)-triazole | Moderate | Moderate |
| 4-(4-methylphenyl)-5-(furan-2-yl)-triazole | Low | Low |
Case Studies
In a recent study focusing on the synthesis of various triazole-thiol derivatives, compounds similar to 4-(4-methylphenyl)-5-(thiophen-2-yl)-triazole demonstrated notable antioxidant activities alongside their antimicrobial properties . These findings suggest a multifaceted potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
